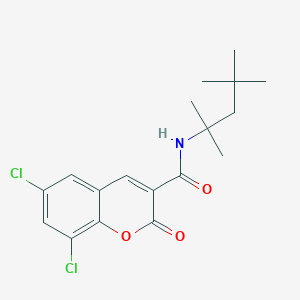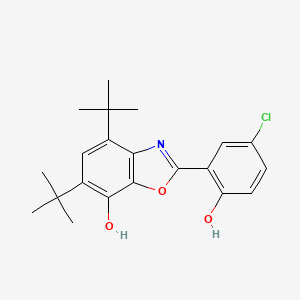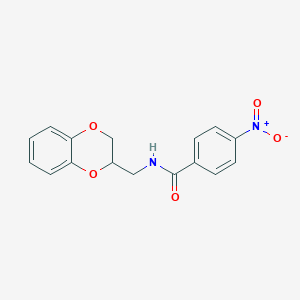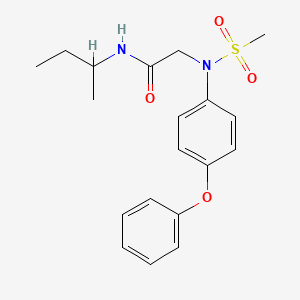
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide, also known as DTBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of chromenone derivatives, which are known for their diverse pharmacological activities.
作用機序
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide exerts its biological effects by binding to the active site of the proteasome and blocking its function. This results in the accumulation of misfolded and damaged proteins within cells, leading to the activation of stress response pathways and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its effects on proteasome function, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has also been shown to modulate the activity of other cellular pathways. For example, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been found to inhibit the activity of the kinase Akt, which is involved in the regulation of cell survival and growth. 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components.
実験室実験の利点と制限
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has several advantages as a research tool, including its high potency and specificity for the proteasome. However, its use can be limited by its toxicity and potential off-target effects. Additionally, the development of more selective and less toxic proteasome inhibitors has led to decreased interest in 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide as a research tool.
将来の方向性
Despite its limitations, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide continues to be a valuable tool for investigating the role of the proteasome in cellular processes. Future research may focus on developing more selective and less toxic proteasome inhibitors, as well as investigating the potential therapeutic applications of 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide and other proteasome inhibitors in the treatment of cancer and other diseases.
合成法
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step process involving the reaction of 6,8-dichloro-2-hydroxychromone with N-(1,1,3,3-tetramethylbutyl)amine and subsequent acylation with chloroacetyl chloride. The resulting product is then converted to the carboxamide form through treatment with ammonia.
科学的研究の応用
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been widely used in scientific research as a tool to investigate various biological processes. One of the most prominent applications of 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide is in the study of proteasome function, which is critical for the regulation of protein turnover in cells. 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and cell death.
特性
IUPAC Name |
6,8-dichloro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3/c1-17(2,3)9-18(4,5)21-15(22)12-7-10-6-11(19)8-13(20)14(10)24-16(12)23/h6-8H,9H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZBWJBLZXFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-4-(3-bromo-4-fluorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4929692.png)
![3,5-dimethyl-4-[3-(2-nitrophenoxy)propyl]-1H-pyrazole](/img/structure/B4929694.png)
![7-(4-bromophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4929712.png)
![N-1-naphthyl-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4929723.png)

![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4929728.png)

![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-(5-{[(4-ethoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4929744.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)
![N-[2-(4-chlorophenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4929754.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B4929779.png)
![7-(2-oxo-2-phenylethyl)-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B4929792.png)